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Introduction: The Principle of Gentle Separation
In the realm of cell separation, the ability to isolate distinct cell populations with high viability

and preserved functionality is paramount. Unit gravity sedimentation, often referred to as

velocity sedimentation, stands as a cornerstone technique for the fractionation of

heterogeneous cell suspensions based on differences in cell size and density.[1] This method

leverages the force of gravity to gently separate cells, making it particularly suitable for delicate

cells that may be damaged by the high centrifugal forces of other methods.[2] At the heart of

this technique is the creation of a density gradient, a solution with increasing density from top

to bottom, which allows for the differential migration of cells.

Ficoll PM 70, a neutral, highly branched, and hydrophilic polymer of sucrose with an average

molecular weight of 70,000 Daltons, has emerged as a valuable medium for creating these

gradients.[3][4] Its favorable osmotic and viscosity properties, coupled with minimal toxicity,

ensure the preservation of cellular integrity and function during the separation process.[3][4][5]

Unlike smaller molecules like sucrose, the high molecular weight of Ficoll PM 70 prevents it

from readily crossing cell membranes, thus minimizing osmotic stress on the cells.[2] This

application note provides a comprehensive guide to the principles and protocols of unit gravity
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sedimentation using Ficoll PM 70, designed for researchers, scientists, and drug development

professionals seeking to achieve high-purity cell isolations.

Core Principles: Understanding the "Why" Behind
the "How"
The efficacy of unit gravity sedimentation hinges on Stokes' Law, which describes the terminal

velocity of a sphere falling through a viscous fluid. In this context, a cell's sedimentation rate is

primarily influenced by its radius (size) and the difference between its own density and the

density of the surrounding medium. While centrifugation-based methods primarily separate

based on density, unit gravity sedimentation excels at separating cells of similar densities but

different sizes.[2]

The Critical Role of the Ficoll PM 70 Gradient:

The Ficoll PM 70 gradient serves two primary functions:

Stabilization against Convection: The gradient prevents mixing of the cell suspension with

the bulk of the separation medium, ensuring that cells sediment in a controlled manner.

Resolution of Cell Populations: The continuous increase in density and viscosity down the

gradient allows for the separation of cells with different sedimentation velocities into distinct

bands.

A key advantage of Ficoll PM 70 is its ability to form solutions of varying densities without

inducing hyperosmotic conditions that could damage cells.[3] The viscosity of Ficoll PM 70

solutions is also lower than that of dextran solutions with the same osmotic pressure, facilitating

more efficient sedimentation.[2]

Experimental Workflow: A Visual Guide
The overall process of unit gravity sedimentation can be broken down into several key stages,

each critical for a successful separation.
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Caption: A schematic overview of the unit gravity sedimentation workflow.
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Detailed Protocols: From Benchtop to Purified Cells
This section provides a step-by-step guide for performing unit gravity sedimentation. The

specific concentrations and volumes may need to be optimized depending on the cell type and

desired separation.

Part 1: Preparation of Ficoll PM 70 Solutions
Rationale: The creation of a precise and reproducible density gradient is the cornerstone of this

technique. Preparing sterile, isotonic stock solutions of Ficoll PM 70 is the first critical step.

Ficoll PM 70 is supplied as a dry powder and is highly hydrophilic.[2]

Materials:

Ficoll PM 70 powder (e.g., Cytiva, Cat. No. 17031010)[5]

Sterile, pyrogen-free balanced salt solution (e.g., PBS or HBSS) or cell culture medium

Sterile containers and magnetic stirrer

Protocol:

Prepare a 10% (w/v) Stock Solution:

Slowly add 10 g of Ficoll PM 70 powder to approximately 80 mL of your chosen sterile

buffer or medium while stirring gently.[2]

Avoid vigorous stirring to prevent foaming.

Gentle heating may be necessary to fully dissolve the powder.[2]

Once dissolved, bring the final volume to 100 mL with the same buffer or medium.

Sterilize the solution by autoclaving (110°C for 30 minutes in neutral solutions) or by

filtration through a 0.22 µm filter.[2]

Prepare Working Solutions for the Gradient:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://cdn.cytivalifesciences.com/api/public/content/digi-12817-pdf
https://www.fishersci.ca/shop/products/ficoll-pm-70-centrifugation-media-1/45002020
https://cdn.cytivalifesciences.com/api/public/content/digi-12817-pdf
https://cdn.cytivalifesciences.com/api/public/content/digi-12817-pdf
https://cdn.cytivalifesciences.com/api/public/content/digi-12817-pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390706?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


For a typical 2-4% linear gradient, you will need to prepare two primary solutions: a "light"

solution (e.g., 2% w/v Ficoll PM 70) and a "heavy" solution (e.g., 4% w/v Ficoll PM 70).

Prepare these by diluting the 10% stock solution with your sterile buffer or medium.

Ensure the final solutions are isotonic.

Table 1: Example Preparation of Ficoll PM 70 Working Solutions

Parameter "Light" Solution "Heavy" Solution

Final Ficoll PM 70

Concentration
2% (w/v) 4% (w/v)

Volume of 10% Stock Solution 20 mL 40 mL

Volume of Diluent

(Buffer/Medium)
80 mL 60 mL

Total Final Volume 100 mL 100 mL

Part 2: Forming the Density Gradient
Rationale: A smooth, continuous gradient is essential for achieving optimal cell separation. A

gradient maker is the most reliable tool for this purpose. The principle involves mixing the "light"

and "heavy" solutions in a controlled manner as they are delivered into the sedimentation

chamber.

Materials:

Gradient maker (two-chamber device)

Sedimentation chamber (e.g., a large, sterile conical tube or a specialized sedimentation

apparatus)

Peristaltic pump (optional, for controlled delivery)

Protocol:
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Set up the gradient maker with the outlet connected to the bottom of the sedimentation

chamber.

Close the valve between the two chambers of the gradient maker.

Add the "heavy" solution to the chamber connected to the outlet.

Briefly open the valve to allow a small amount of the heavy solution to fill the connecting

channel, then close it again.

Add an equal volume of the "light" solution to the other chamber.

Start the magnetic stirrer in the "heavy" solution chamber.

Open the valve between the chambers and simultaneously start delivering the solution to the

sedimentation chamber at a slow, steady rate. The "light" solution will flow into the "heavy"

chamber, continuously diluting it as the mixture is drawn out, thus creating a linear gradient.

Part 3: Cell Preparation and Loading
Rationale: The starting cell suspension must be a single-cell suspension to prevent clumping,

which would lead to aberrant sedimentation. The cell concentration is also a critical factor;

overloading the gradient can lead to "streaming" and poor separation.

Materials:

Heterogeneous cell suspension

Sterile buffer or medium for washing and resuspension

Protocol:

Wash the cells at least twice in your chosen buffer or medium to remove any debris and

enzymes from the dissociation process.

Perform a cell count and viability assessment (e.g., using Trypan Blue).
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Resuspend the cell pellet in a small volume of the "light" Ficoll PM 70 solution or a

compatible buffer. The final cell concentration should typically be between 1 x 10^6 and 1 x

10^8 cells/mL, depending on the cell type and the capacity of the gradient.

Carefully layer the cell suspension on top of the pre-formed Ficoll PM 70 gradient. It is

crucial to do this slowly and gently to avoid disturbing the gradient interface.

Part 4: Sedimentation and Fraction Collection
Rationale: The separation occurs under the influence of gravity alone. The duration of

sedimentation will depend on the cell types being separated and the dimensions of the

gradient. This step should be performed in a vibration-free environment, often at 4°C to

maintain cell viability and minimize metabolic activity.

Protocol:

Place the sedimentation chamber in a stable, level location, away from vibrations.

Allow the cells to sediment for a predetermined amount of time (this often requires

optimization, but can range from 1 to 15 hours).[6]

After sedimentation, carefully collect the fractions from the top or bottom of the gradient. If

collecting from the bottom, a peristaltic pump can be used to slowly draw off the fractions. If

collecting from the top, a pipette can be used to carefully aspirate fractions.

Collect fractions of a consistent volume (e.g., 1-5 mL) into separate tubes.

Part 5: Analysis of Fractions
Rationale: Each collected fraction must be analyzed to determine the cell type, purity, and

viability. This will allow you to identify the fractions containing your cell population of interest.

Protocol:

Wash the cells in each fraction with an excess of buffer or medium to remove the Ficoll PM

70. Centrifuge at a low speed (e.g., 200-300 x g) for 5-10 minutes.

Resuspend the cell pellets in a suitable buffer for analysis.
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Perform cell counts and viability assessments for each fraction.

Use appropriate methods (e.g., microscopy, flow cytometry with specific cell surface

markers) to identify the cell types present in each fraction and determine the purity of the

separation.

Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Unit Gravity Sedimentation

Problem Potential Cause(s) Recommended Solution(s)

Poor Cell Separation/Broad

Bands

- Non-linear or disturbed

gradient.- Cell clumping.-

Incorrect sedimentation time.

- Ensure the gradient is formed

smoothly and not disturbed

during cell loading.- Ensure a

single-cell suspension is

loaded.- Optimize

sedimentation time.

Low Cell Viability

- Sub-optimal buffer or

medium.- Contamination.-

Excessive sedimentation time.

- Use a physiologically

compatible and sterile

buffer/medium.- Maintain

sterile technique throughout

the procedure.- Reduce

sedimentation time or ensure

the procedure is performed at

4°C.

"Streaming" of Cells - Cell concentration is too high.
- Reduce the number of cells

loaded onto the gradient.

Loss of Cells

- Incomplete collection of

fractions.- Adherence of cells

to tubing or chamber walls.

- Ensure all fractions are

collected carefully.- Consider

pre-coating the apparatus with

a protein solution (e.g., BSA)

to reduce non-specific binding.

Conclusion: A Powerful Tool for Cell Purification
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Unit gravity sedimentation using Ficoll PM 70 is a gentle yet powerful technique for the

separation of cells based on size. By understanding the underlying principles and meticulously

following the outlined protocols, researchers can achieve high-purity isolations of viable and

functional cells. The key to success lies in the careful preparation of the Ficoll PM 70 gradient,

the use of a high-quality single-cell suspension, and the optimization of sedimentation time for

the specific cell types of interest. This method remains an invaluable tool in the arsenal of

scientists working in cell biology, immunology, and various fields of drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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